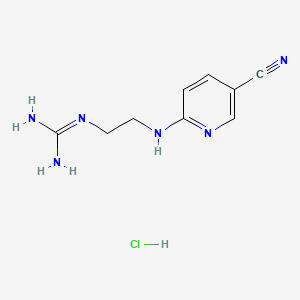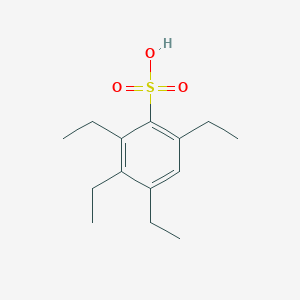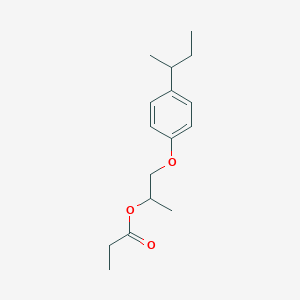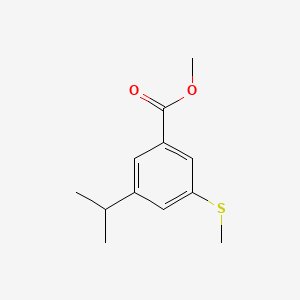
4,4,5,5-Tetramethyl-2-(3-methyl-2,3-dihydro-1H-inden-4-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(3-methyl-2,3-dihydro-1H-inden-4-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound features a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-methyl-2,3-dihydro-1H-inden-4-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an appropriate diol. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium.
Industrial Production Methods
Industrial production methods for boronic esters generally involve large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert boronic esters to boranes.
Substitution: Boronic esters can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as THF or toluene.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted aromatic or aliphatic compounds, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Boronic esters are crucial in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes them valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
Boronic esters have applications in medicinal chemistry, particularly in the development of protease inhibitors and other therapeutic agents. They are also used in the design of sensors for detecting biological molecules.
Industry
In the industrial sector, boronic esters are used in the production of polymers and materials with specific properties. They are also employed in the manufacture of electronic components and other high-tech applications.
Wirkmechanismus
The mechanism of action of boronic esters in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic ester substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 2,4,6-Trimethylphenylboronic acid
Uniqueness
4,4,5,5-Tetramethyl-2-(3-methyl-2,3-dihydro-1H-inden-4-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which includes a dioxaborolane ring and an indene moiety. This unique structure can impart specific reactivity and properties, making it valuable for particular synthetic applications.
Eigenschaften
Molekularformel |
C16H23BO2 |
|---|---|
Molekulargewicht |
258.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(3-methyl-2,3-dihydro-1H-inden-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-11-9-10-12-7-6-8-13(14(11)12)17-18-15(2,3)16(4,5)19-17/h6-8,11H,9-10H2,1-5H3 |
InChI-Schlüssel |
TYUXHSPNGDRNEZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(CCC3=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde](/img/structure/B14016453.png)
![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline](/img/structure/B14016468.png)




![4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate](/img/structure/B14016498.png)


![4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl Fluoride](/img/structure/B14016516.png)
